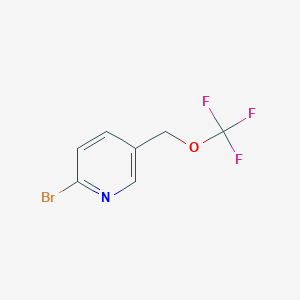

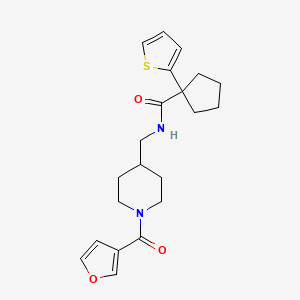

![molecular formula C10H9BrN2O3 B2359424 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid CAS No. 1179844-18-8](/img/structure/B2359424.png)

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Transformations

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid and its derivatives are primarily used in the synthesis and transformation of various chemical compounds. The synthesis process often involves condensation and treatment with hydrazine, followed by processes like nitration. These compounds are integral in producing a range of molecules with potential applications in various fields such as material science and pharmaceuticals. One study reported the synthesis and transformations of related pyrazole carboxylic acids, showcasing the versatility of these compounds in chemical synthesis (Kormanov et al., 2017).

Coordination Chemistry and Crystal Structures

These compounds are also significant in coordination chemistry, where they are used to synthesize and study novel coordination complexes. Research has shown that pyrazole-dicarboxylate acid derivatives can be used to create mononuclear coordination complexes with metals like Cu(II) and Co(II). The resulting complexes have unique structural properties, and their synthesis helps in understanding the coordination and chelation properties of these organic molecules (Radi et al., 2015).

Antifungal Activity

Compounds related to this compound have been explored for their antifungal properties. Studies involve the synthesis of derivatives and testing their activity against phytopathogenic fungi, providing insights into their potential use in developing new antifungal agents. The structure-activity relationships of these compounds are also of significant interest, helping in understanding how structural changes can enhance or diminish antifungal activity (Du et al., 2015).

Molecular Docking Studies

Molecular docking studies are another area where these compounds find applications. Researchers synthesize new derivatives and use computational tools to predict how these molecules interact with specific proteins or receptors. This approach is vital in drug discovery, where understanding the interaction between a potential drug molecule and its target is crucial. Such studies can guide the design of more effective and selective drug candidates (Reddy et al., 2022).

Optical Properties and Nonlinear Optics

Derivatives of this compound are also studied for their optical properties, especially in the field of nonlinear optics (NLO). Researchers synthesize novel compounds and analyze their optical nonlinearity, which is a property important in the development of new materials for applications like optical switching and modulation. The NLO properties are usually studied using techniques like z-scan at specific wavelengths (Chandrakantha et al., 2013).

Mechanism of Action

Target of Action

The primary target of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid is Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It’s known that the compound has a significant impact on the life cycle of leishmania and plasmodium species . The compound’s interaction with these organisms disrupts their normal functioning, leading to their eventual death .

Result of Action

The compound has shown potent antileishmanial and antimalarial activities. In particular, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .

Properties

IUPAC Name |

5-[(4-bromopyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-6-9(10(14)15)2-8(16-6)5-13-4-7(11)3-12-13/h2-4H,5H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUKEJXFHDTVET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)CN2C=C(C=N2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179844-18-8 |

Source

|

| Record name | 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2359345.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2359346.png)

![4-[(E)-[(3-nitrophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2359349.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea](/img/structure/B2359351.png)

![Imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2359360.png)